molecular formula C27H28N4O5 B12452997 4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-N-(furan-2-ylmethyl)-4-oxobutanamide

4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-N-(furan-2-ylmethyl)-4-oxobutanamide

Cat. No.: B12452997
M. Wt: 488.5 g/mol
InChI Key: PYDOQYSYGUBFBG-UHFFFAOYSA-N
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Description

4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-N-(furan-2-ylmethyl)-4-oxobutanamide is a complex organic compound that features a combination of indole, furan, and hydrazine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-N-(furan-2-ylmethyl)-4-oxobutanamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone or aldehyde.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

    Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride.

    Hydrazine Formation: The acetylated indole is reacted with hydrazine hydrate to form the hydrazine derivative.

    Coupling with Furan Derivative: The final step involves coupling the hydrazine derivative with a furan-2-ylmethyl derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyloxy and indole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like benzyl chloride for nucleophilic substitution and electrophiles like acyl chlorides for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the indole and furan rings.

    Reduction: Reduced forms of the carbonyl groups, leading to alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used in catalytic processes due to its unique structure.

Biology

    Antimicrobial Activity: Potential use as an antimicrobial agent, given the presence of indole and furan moieties known for such activities.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

    Cancer Research: Its ability to interact with biological molecules could make it a candidate for anticancer research.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-N-(furan-2-ylmethyl)-4-oxobutanamide is not fully elucidated. it is likely to involve:

    Molecular Targets: Interaction with enzymes and receptors, particularly those involved in oxidative stress and cellular signaling pathways.

    Pathways: Modulation of pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.

    Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid.

    Hydrazine Derivatives: Compounds like phenylhydrazine and hydrazine hydrate.

Uniqueness

    Structural Complexity: The combination of indole, furan, and hydrazine moieties in a single molecule is unique.

    Biological Activity: The compound’s potential for diverse biological activities sets it apart from simpler analogs.

Properties

Molecular Formula

C27H28N4O5

Molecular Weight

488.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-[2-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)acetyl]hydrazinyl]-4-oxobutanamide

InChI

InChI=1S/C27H28N4O5/c1-18-22(23-14-20(9-10-24(23)29-18)36-17-19-6-3-2-4-7-19)15-27(34)31-30-26(33)12-11-25(32)28-16-21-8-5-13-35-21/h2-10,13-14,29H,11-12,15-17H2,1H3,(H,28,32)(H,30,33)(H,31,34)

InChI Key

PYDOQYSYGUBFBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CC(=O)NNC(=O)CCC(=O)NCC4=CC=CO4

Origin of Product

United States

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